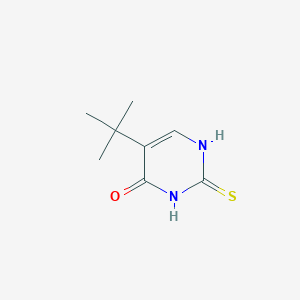
5-t-Butyl-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-thiouracil is a derivative of 2-thiouracil, a compound known for its significant role in various biochemical and medicinal applications It is a pyrimidine derivative with a thiocarbonyl group at the 2-position and a tert-butyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-t-Butyl-2-thiouracil typically involves the introduction of a tert-butyl group to the 5-position of 2-thiouracil. One common method is the alkylation of 2-thiouracil using tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-t-Butyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-thiouracil has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-t-Butyl-2-thiouracil involves its interaction with specific molecular targets. In the context of its antithyroid activity, it inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. This inhibition prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3) . Additionally, it may have immunosuppressive effects and induce apoptosis in certain cell types .
Vergleich Mit ähnlichen Verbindungen
2-Thiouracil: The parent compound, known for its antithyroid properties.
6-Methyl-2-thiouracil: Another derivative with similar biological activities.
6-Propyl-2-thiouracil: Widely used as an antithyroid drug
Uniqueness: 5-t-Butyl-2-thiouracil is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
17432-96-1 |
|---|---|
Molekularformel |
C8H12N2OS |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
5-tert-butyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI-Schlüssel |
VRROMNGLNGOZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CNC(=S)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


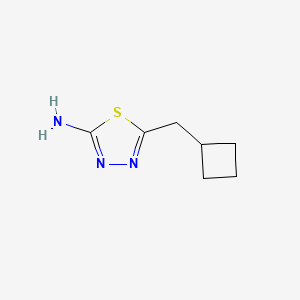
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)

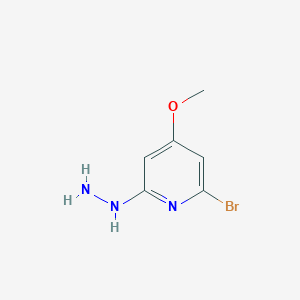
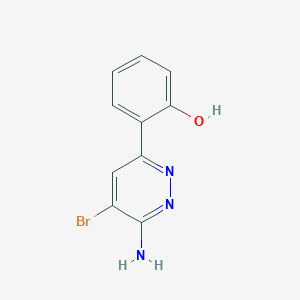
![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
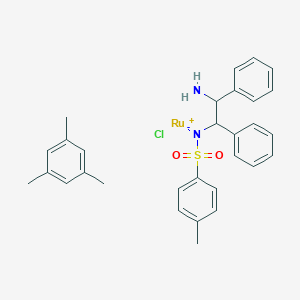
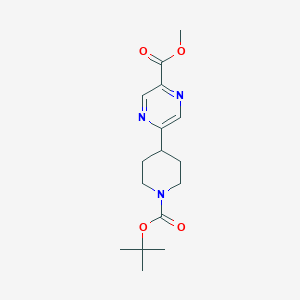
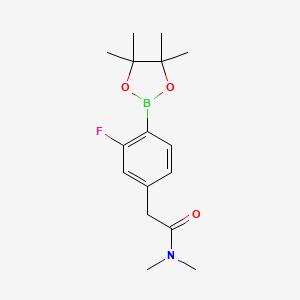
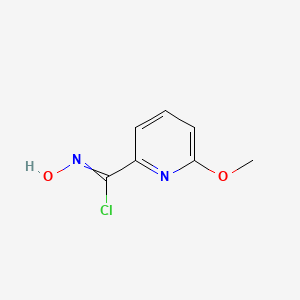
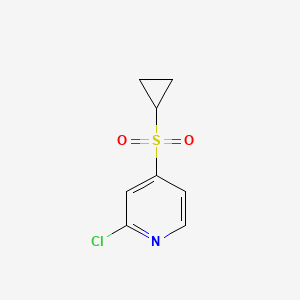
![(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)


